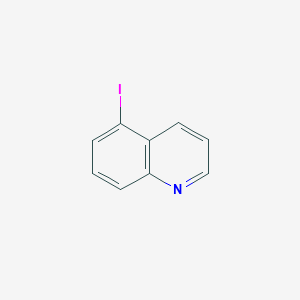

5-Iodoquinoline

Description

Structure

3D Structure

Properties

IUPAC Name |

5-iodoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6IN/c10-8-4-1-5-9-7(8)3-2-6-11-9/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUSDYFSFXQORKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC=N2)C(=C1)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6IN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80621691 | |

| Record name | 5-Iodoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80621691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1006-50-4 | |

| Record name | 5-Iodoquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1006-50-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Iodoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80621691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-iodoquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

What are the fundamental properties of 5-Iodoquinoline?

An In-Depth Technical Guide to the Fundamental Properties of 5-Iodoquinoline

Introduction

This compound is a halogenated derivative of quinoline, a heterocyclic aromatic organic compound. Its structure, featuring an iodine atom on the benzene ring portion of the quinoline scaffold, makes it a pivotal intermediate in synthetic organic chemistry and a cornerstone for the development of novel therapeutic agents. The presence of the iodo-substituent provides a reactive handle for a variety of cross-coupling reactions, enabling the construction of complex molecular architectures. This guide offers an in-depth exploration of the fundamental physicochemical properties, synthesis, reactivity, and applications of this compound, tailored for researchers, scientists, and professionals in drug development.

Physicochemical and Structural Properties

This compound is a solid at room temperature. The core of its structure is the quinoline bicyclic system, with an iodine atom substituted at the C5 position. This substitution significantly influences the molecule's electronic properties, polarity, and reactivity.

Core Properties Summary

A compilation of the essential physicochemical data for this compound is presented below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 1006-50-4 | [1][2][3] |

| Molecular Formula | C₉H₆IN | [1] |

| Molecular Weight | 255.06 g/mol | [1][3] |

| Appearance | Solid | |

| Melting Point | 98-101 °C | [3] |

| Boiling Point | 320.7 ± 15.0 °C (Predicted) | [3] |

| Density | 1.837 g/cm³ | [3] |

| Topological Polar Surface Area | 12.9 Ų | [3] |

| XLogP3 | 2.8 - 2.9 | [3] |

| SMILES | IC1=C2C=CC=NC2=CC=C1 | [1] |

| InChI Key | QUSDYFSFXQORKN-UHFFFAOYSA-N |

Solubility Profile

While specific quantitative solubility data is not extensively documented in the provided search results, the general solubility characteristics of related iodo-quinoline derivatives can provide insight. For instance, compounds like 5-chloro-7-iodo-quinolin-8-ol exhibit better solubility in organic solvents such as dioxane, ethanol, and acetone than in polar solvents like water.[4][5] Given its XLogP3 value of ~2.9, this compound is expected to be sparingly soluble in water and demonstrate good solubility in common organic solvents.

Synthesis and Mechanistic Considerations

The primary route for synthesizing this compound is through the direct electrophilic iodination of quinoline. This reaction requires specific conditions to overcome the deactivation of the aromatic system by the protonated nitrogen atom under strongly acidic conditions.

Electrophilic Iodination of Quinoline

The direct iodination of the quinoline ring is challenging due to the electron-withdrawing nature of the nitrogen atom. However, in strongly acidic media like concentrated sulfuric acid, the reaction proceeds, targeting the benzene ring rather than the pyridine ring. The entity undergoing substitution is the quinolinium cation.[6] The reaction typically involves iodine and a silver salt, such as silver sulfate, at elevated temperatures.

The mechanism involves the formation of a potent electrophilic iodinating agent, likely the iodinium ion (I+). The silver sulfate facilitates the generation of this electrophile from molecular iodine. The electrophilic attack occurs preferentially at the C5 and C8 positions of the quinolinium cation.[6] By controlling the stoichiometry of the reactants, the synthesis can be directed towards mono-iodinated or di-iodinated products. Using an excess of quinoline favors the formation of mono-iodoquinolines (5-iodo and 8-iodo), while an excess of iodine and silver sulfate leads to 5,8-diiodoquinoline as the major product.[6]

Caption: Generalized workflow for the synthesis of this compound.

Experimental Protocol: Iodination of Quinoline

This protocol is a representative synthesis adapted from established chemical literature principles.[6]

-

Reaction Setup: In a flask equipped for heating, carefully add quinoline (0.3 mole) to concentrated (98%) sulfuric acid.

-

Reagent Addition: Introduce silver sulfate (0.2 mole) to the solution. While stirring, add iodine (0.2 mole) portion-wise.

-

Heating: Heat the reaction mixture to 150-200°C. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Quenching & Neutralization: After completion, cool the mixture and cautiously pour it onto ice. Add a solution of sodium sulfite to reduce any excess iodine.

-

Isolation: Carefully adjust the pH of the solution to precipitate the product. The different iodo-isomers may precipitate at different pH values, allowing for partial separation.

-

Purification: Filter the crude product. Further purification of the isolated solid can be achieved by column chromatography or recrystallization from a suitable solvent to yield pure this compound.

Chemical Reactivity and Applications

The iodine atom at the C5 position is the key to this compound's utility as a synthetic intermediate. It is an excellent leaving group, making the molecule a versatile substrate for various metal-catalyzed cross-coupling reactions.

Key Reactions

-

Suzuki Coupling: Reaction with boronic acids in the presence of a palladium catalyst to form C-C bonds, attaching new aryl or vinyl groups.

-

Sonogashira Coupling: Palladium- and copper-catalyzed reaction with terminal alkynes to introduce alkynyl moieties, crucial for constructing rigid molecular scaffolds.

-

Heck Coupling: Palladium-catalyzed reaction with alkenes to form substituted alkenes.

-

Buchwald-Hartwig Amination: Palladium-catalyzed formation of C-N bonds with amines.

These reactions allow for the elaboration of the this compound core into a vast library of derivatives, which is particularly valuable in drug discovery.

Caption: Reactivity of this compound in cross-coupling reactions.

Applications in Drug Development and Research

The quinoline scaffold is a well-established pharmacophore found in numerous approved drugs. The ability to functionalize the 5-position of this scaffold makes this compound a valuable starting material. Recent studies have demonstrated that iodo-quinoline derivatives possess significant biological activities. For instance, replacing a fluorine atom with iodine at the 5-position in certain quinolone structures has been explored to enhance antimicrobial properties.[7] Derivatives of this compound are investigated for a range of therapeutic areas, including:

-

Antimicrobial Agents: As precursors to compounds active against bacteria such as S. aureus and fungi like C. parapsilosis.[7]

-

Anticancer Agents: The quinoline core can be modified to interact with biological targets like topoisomerase II, and substituents at the C5 position can influence cell penetration and target binding.[8]

-

Pharmaceutical Intermediates: It serves as a key building block for more complex active pharmaceutical ingredients (APIs).[3]

Safety and Handling

As with any laboratory chemical, this compound must be handled with appropriate care. It is classified as harmful if swallowed and can cause skin and eye irritation.[3]

-

GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).[9]

-

Precautionary Measures:

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[9][10]

-

Handle in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust.[9][11]

-

Avoid contact with skin and eyes.[10]

-

Wash hands thoroughly after handling.[10]

-

Store in a tightly sealed container in a dry, cool, and dark place.[1][2]

-

In case of exposure, follow standard first-aid procedures and seek medical attention.[10][11]

Conclusion

This compound is a fundamentally important molecule in synthetic and medicinal chemistry. Its well-defined physicochemical properties, established synthetic routes, and, most critically, the reactivity of its carbon-iodine bond, provide chemists with a versatile platform for molecular design and construction. Its role as a precursor to novel compounds with potential antimicrobial and anticancer activities underscores its continuing relevance in the field of drug development. A thorough understanding of its properties, synthesis, and safe handling is essential for any researcher intending to utilize this valuable chemical building block.

References

-

National Center for Biotechnology Information. (n.d.). Clioquinol. PubChem Compound Database. Retrieved from [Link]

- Kiamuddin, M., & Choudhury, A. K. (1964). The 5- and 8-Iodination of Quinoline and Some of its Derivatives. Pakistan Journal of Scientific and Industrial Research, 7(3), 153-156.

-

National Center for Biotechnology Information. (n.d.). 5-Iodoisoquinoline. PubChem Compound Database. Retrieved from [Link]

-

Solubility of Things. (n.d.). Clioquinol. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). This compound-4-carboxylic acid. PubChem Compound Database. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 5-Iodo-8-quinolinol. PubChem Compound Database. Retrieved from [Link]

- Gorgan, C. E., et al. (2024). New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity. Molecules, 29(4), 772.

-

ChemBK. (2022, October 16). 8-Hydroxy-7-iodoquinoline-5-sulfonic acid. Retrieved from [Link]

-

ResearchGate. (2025, March). Structures of Acylated 5-Iodo-8-Hydroxyquinoline and 5,7-Diiodo-8-Hydroxyquinoline Derivatives. Retrieved from [Link]

- Safety Data Sheet. (2025, November 9). 5-Iodoisoquinoline.

- Kaur, R., & Kumar, K. (2021). Synthetic and medicinal perspective of quinolines as antiviral agents. European Journal of Medicinal Chemistry, 215, 113220.

-

National Institute of Standards and Technology. (n.d.). 8-Hydroxy-7-iodo-5-quinoline sulfonic acid. NIST Chemistry WebBook. Retrieved from [Link]

-

Samrat Pharmachem Limited. (n.d.). SAFETY DATA SHEET: Iodoquinol. Retrieved from [Link]

- Sigma-Aldrich. (2024, September 6).

-

Alchemist Chemical. (n.d.). 7-Iodo-8-hydroxyquinoline-5-sulfonic Acid. Retrieved from [Link]

-

mzCloud. (2016, March 24). 8 Hydroxy 7 iodoquinoline 5 sulfonic acid. Retrieved from [Link]

- Cowling, E. B., & Mitchell, P. H. (1951). A Study of 7-Iodo-8-hydroxyquinoline-5-sulfonic Acid as a Reagent for the Colorimetric Determination of Ferric Iron. Journal of the American Chemical Society, 73(8), 3771–3772.

-

National Institute of Standards and Technology. (n.d.). Clioquinol. NIST Chemistry WebBook. Retrieved from [Link]

-

Cheméo. (n.d.). 8-Hydroxy-7-iodo-5-quinoline sulfonic acid. Retrieved from [Link]

- Al-Zahrani, A. A., et al. (2024). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. Molecules, 29(12), 2841.

- Musiol, R. (2017). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 22(8), 1339.

-

National Center for Biotechnology Information. (n.d.). 4-Iodoquinoline. PubChem Compound Database. Retrieved from [Link]

- Wang, Y., et al. (2015). Crystal structure of 1-ethyl-5-iodoindolin-2-one.

- Shoja, M., Gershon, H., & Clarke, D. D. (1997). Crystal structure of 7-iodo-8-hydroxyquinoline, C9H6INO. Zeitschrift für Kristallographie - New Crystal Structures, 212(1-4), 387-388.

Sources

- 1. chemscene.com [chemscene.com]

- 2. 1006-50-4|this compound|BLD Pharm [bldpharm.com]

- 3. echemi.com [echemi.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. 5-Chloro-7-iodo-8-quinolinol = 95.0 HPLC 130-26-7 [sigmaaldrich.com]

- 6. pjsir.org [pjsir.org]

- 7. New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. static.cymitquimica.com [static.cymitquimica.com]

- 10. chemicalbook.com [chemicalbook.com]

- 11. samratpharmachem.com [samratpharmachem.com]

Synthesis of 5-Iodoquinoline via the Doebner-von Miller Reaction: A Technical Guide for Advanced Practitioners

<Technical Guide >

I. Executive Summary

This technical guide provides an in-depth exploration of the Doebner-von Miller reaction for the synthesis of 5-iodoquinoline, a valuable heterocyclic compound in medicinal chemistry and materials science. Aimed at researchers, scientists, and professionals in drug development, this document elucidates the underlying reaction mechanism, offers a detailed experimental protocol, and addresses common challenges and optimization strategies. By integrating established chemical principles with practical, field-proven insights, this guide serves as a comprehensive resource for the successful synthesis and characterization of this compound.

II. The Doebner-von Miller Reaction: A Cornerstone of Quinoline Synthesis

The Doebner-von Miller reaction, a modification of the Skraup synthesis, is a powerful and versatile method for constructing the quinoline ring system.[1][2] It involves the acid-catalyzed condensation of an aniline with an α,β-unsaturated carbonyl compound.[3][4] This reaction has been a mainstay in heterocyclic chemistry for over a century, offering a direct route to a wide array of substituted quinolines.[5][6]

The significance of the Doebner-von Miller reaction lies in its ability to generate the quinoline scaffold, which is a privileged structure in numerous biologically active compounds, including antimalarial, antibacterial, and anticancer agents.[2][7][8] The synthesis of this compound, in particular, provides a key intermediate for further functionalization, enabling the introduction of diverse substituents at the 5-position through various cross-coupling reactions.

A. Mechanistic Insights: A Fragmentation-Recombination Pathway

The mechanism of the Doebner-von Miller reaction has been a subject of considerable investigation.[9][10] Current understanding, supported by isotopic labeling studies, points towards a fragmentation-recombination mechanism.[10][11] The key steps are as follows:

-

Michael Addition: The reaction commences with a nucleophilic 1,4-conjugate addition of the aniline (in this case, 3-iodoaniline) to the α,β-unsaturated carbonyl compound (e.g., acrolein or crotonaldehyde).[12]

-

Cyclization and Dehydration: The resulting intermediate undergoes an intramolecular electrophilic cyclization onto the aromatic ring. This is followed by dehydration to form a dihydroquinoline intermediate.[12]

-

Oxidation: The final step involves the oxidation of the dihydroquinoline to the aromatic this compound. An oxidizing agent, which can be an external reagent or another molecule of the Schiff base formed in situ, facilitates this aromatization.[12][13]

It is crucial to note that the reaction is typically conducted under strong acidic conditions, which can also catalyze the polymerization of the α,β-unsaturated carbonyl compound, leading to tar formation.[13] Careful control of reaction conditions is therefore paramount to achieving a good yield.

Mechanism of the Doebner-von Miller Reaction.

III. Experimental Protocol: Synthesis of this compound

This section provides a detailed, step-by-step methodology for the synthesis of this compound via the Doebner-von Miller reaction.

A. Reagents and Materials

| Reagent | Formula | Molar Mass ( g/mol ) | Key Properties |

| 3-Iodoaniline | C₆H₆IN | 219.02 | Starting material. Ensure high purity. |

| Acrolein | C₃H₄O | 56.06 | α,β-Unsaturated aldehyde. Highly reactive and prone to polymerization. Use freshly distilled. |

| Hydrochloric Acid (conc.) | HCl | 36.46 | Acid catalyst. |

| Ferric Chloride (FeCl₃) | FeCl₃ | 162.20 | Oxidizing agent. |

| Sodium Hydroxide | NaOH | 40.00 | For neutralization. |

| Dichloromethane | CH₂Cl₂ | 84.93 | Extraction solvent. |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | Drying agent. |

Safety Precautions: This reaction should be performed in a well-ventilated fume hood. Acrolein is highly toxic and lachrymatory. Concentrated hydrochloric acid is corrosive. Appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn at all times.

B. Step-by-Step Procedure

-

Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add 3-iodoaniline and concentrated hydrochloric acid.

-

Addition of Acrolein: Cool the mixture in an ice bath. Slowly add acrolein dropwise from the dropping funnel with vigorous stirring. The slow addition and low temperature are critical to control the exothermic reaction and minimize the polymerization of acrolein.[14]

-

Addition of Oxidant: After the complete addition of acrolein, add a solution of ferric chloride in water.

-

Reflux: Heat the reaction mixture to reflux for several hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).[14]

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Carefully neutralize the mixture with a concentrated solution of sodium hydroxide until the pH is basic.[13]

-

Extract the product with dichloromethane.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

-

Purification: Purify the crude this compound by column chromatography on silica gel or by recrystallization.[14]

Experimental workflow for this compound synthesis.

C. Characterization of this compound

The identity and purity of the synthesized this compound can be confirmed by various analytical techniques:

-

Melting Point: Comparison with the literature value.[15]

-

Spectroscopic Methods:

IV. Troubleshooting and Optimization

The Doebner-von Miller reaction, while powerful, can be prone to certain challenges. This section provides insights into common issues and strategies for optimization.

A. Common Issues and Solutions

-

Low Yield and Tar Formation: This is the most frequent problem, primarily due to the acid-catalyzed polymerization of the α,β-unsaturated carbonyl compound.[13]

-

Mitigation Strategies:

-

Slow Reagent Addition: Add the α,β-unsaturated carbonyl compound slowly to the heated acidic solution of the aniline.[14]

-

Temperature Control: Maintain the lowest effective temperature for the reaction to proceed at a reasonable rate.[13]

-

Catalyst Optimization: Experiment with different Brønsted and Lewis acids to find the optimal balance between reaction rate and side product formation.[13][14] Milder Lewis acids may be beneficial in some cases.[13]

-

-

-

Incomplete Oxidation: The final product may be contaminated with dihydroquinoline impurities.[13]

-

Mitigation Strategies:

-

Choice of Oxidant: Ensure an efficient oxidizing agent is used in sufficient quantity.

-

Post-Reaction Oxidation: If dihydroquinoline impurities are present, they can be oxidized in a separate step using an appropriate oxidizing agent.[13]

-

-

B. Substrate Scope and Regiochemistry

The Doebner-von Miller reaction is compatible with a range of substituted anilines. However, the regiochemical outcome with meta-substituted anilines can be unpredictable.[17] In the case of 3-iodoaniline, the reaction is expected to yield this compound as the major product due to the directing effects of the iodo and amino groups.

V. Conclusion

The Doebner-von Miller reaction remains a highly relevant and practical method for the synthesis of quinolines, including the valuable intermediate this compound. By understanding the reaction mechanism, carefully controlling experimental conditions, and implementing effective troubleshooting strategies, researchers can successfully employ this classic reaction to access a wide range of functionalized quinoline derivatives for applications in drug discovery and materials science.

VI. References

-

BenchChem. (2025). byproduct formation in the Doebner-von Miller reaction. BenchChem.

-

IIP Series. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series.

-

ACS Publications. (n.d.). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. The Journal of Organic Chemistry.

-

Wikipedia. (n.d.). Doebner–Miller reaction. Wikipedia.

-

SynArchive. (n.d.). Doebner-Miller Reaction. SynArchive.

-

ResearchGate. (2015). Recent Applications of Doebner, Doebner-von Miller and Knoevenagel-Doebner Reactions in Organic Syntheses. ResearchGate.

-

PubMed. (n.d.). On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis. PubMed.

-

BenchChem. (2025). Technical Support Center: Doebner-von Miller Quinoline Synthesis. BenchChem.

-

chemeurope.com. (n.d.). Doebner-Miller reaction. chemeurope.com.

-

ResearchSpace@UKZN. (n.d.). Synthesis of quinoline derivatives by a Döebner-von Miller reaction using a Ag(I)-exchanged Montmorillonite K10 catalyst. ResearchSpace@UKZN.

-

ACS Publications. (n.d.). Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. The Journal of Organic Chemistry.

-

PJSIR. (n.d.). the 5-and 8-iodination of quinoline and some of its derivatives. PJSIR.

-

ResearchGate. (n.d.). Recent Applications of Doebner, Doebner-von Miller and Knoevenagel-Doebner Reactions in Organic Syntheses. ResearchGate.

-

onlinelibrary.wiley.com. (n.d.). Doebner-Miller Reaction.

-

ResearchGate. (n.d.). Studies on the Doebner-Miller, Skraup, and Related Reactions. I. Isolation of Intermediates in the Formation of Quinolines. ResearchGate.

-

YouTube. (2018, July 15). Doebner Miller Reaction - Heterocyclic Chemistry - Synthesis of Quinolines. YouTube.

-

ResearchGate. (2025). Synthesis of Quinaldines and Lepidines by a Doebner—Miller Reaction under Thermal and Microwave Irradiation Conditions Using Phosphotungstic Acid. Request PDF.

-

Slideshare. (n.d.). Doebner-Miller reaction and applications. PPTX.

-

BenchChem. (2025). Application Notes and Protocols for the Doebner Reaction in Quinoline Derivative Synthesis. BenchChem.

-

Wikipedia. (n.d.). Doebner reaction. Wikipedia.

-

PMC - NIH. (2016, July 29). Recent Advances in Metal-Free Quinoline Synthesis.

-

Illinois Experts. (2006, February 17). On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis.

-

Sigma-Aldrich. (n.d.). This compound.

-

YouTube. (2020, February 3). Doebner-von Millar modification for Quinoline synthesis from aniline and aldehyde: Full mechanism.

-

ACS Publications. (2025). Straightforward Synthesis of Quinoline Sulfonamides via Aminosulfonylation Using a Bench-Stable SO2 Surrogate.

-

ResearchGate. (2025). ChemInform Abstract: Metal-Free Domino One-Pot Protocols for Quinoline Synthesis.

-

PubChem. (n.d.). 5-Iodo-8-quinolinol.

-

BenchChem. (2025). Green Synthesis of Quinoline Derivatives: Application Notes and Protocols.

-

PMC - NIH. (n.d.). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides.

-

BenchChem. (n.d.). Green Synthesis of Quinoline Compounds: Application Notes and Protocols.

-

ResearchGate. (2012). Synthesis and characterization of tris-(5-amino-8-hydroxyquinoline)aluminum complexes and their use as anode buffer layers in inverted organic solar cells.

-

Google Patents. (n.d.). CN108610288B - Preparation method and purification method of 5-chloro-8-hydroxyquinoline.

Sources

- 1. Doebner-Miller reaction and applications | PPTX [slideshare.net]

- 2. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. synarchive.com [synarchive.com]

- 4. Doebner-Miller Reaction [drugfuture.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]

- 10. On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. experts.illinois.edu [experts.illinois.edu]

- 12. m.youtube.com [m.youtube.com]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. pjsir.org [pjsir.org]

- 16. This compound | Sigma-Aldrich [sigmaaldrich.com]

- 17. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to 5-Iodoquinoline for Researchers and Drug Development Professionals

This guide provides a comprehensive technical overview of 5-Iodoquinoline, a key heterocyclic building block in modern medicinal chemistry and materials science. Intended for researchers, scientists, and drug development professionals, this document delves into the core physical and chemical characteristics of this compound, offering field-proven insights into its synthesis, purification, reactivity, and applications.

Introduction: The Significance of the Quinoline Scaffold

Quinoline, a bicyclic aromatic heterocycle, is a privileged scaffold in drug discovery, forming the core of numerous natural products and synthetic compounds with a broad spectrum of biological activities.[1][2] The introduction of a halogen, such as iodine, at the 5-position of the quinoline ring system creates a versatile intermediate, this compound. This functionalization provides a reactive handle for a variety of chemical transformations, most notably palladium-catalyzed cross-coupling reactions, enabling the synthesis of diverse and complex molecular architectures.[3] This guide will elucidate the fundamental properties of this compound that underpin its utility as a strategic component in the design and synthesis of novel therapeutic agents and functional materials.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of this compound is paramount for its effective use in synthesis and downstream applications. These properties dictate its solubility, reactivity, and handling requirements.

Physical Characteristics

This compound is a solid at room temperature. Key physical data are summarized in the table below for quick reference.

| Property | Value | Source |

| Molecular Formula | C₉H₆IN | [4] |

| Molecular Weight | 255.06 g/mol | [4] |

| Appearance | Solid | [4] |

| Melting Point | 98-101 °C | ECHEMI[5] |

| Boiling Point | 320.7 ± 15.0 °C (Predicted) | ECHEMI[5] |

| CAS Number | 16567-33-0 | Sigma-Aldrich |

Chemical Identifiers and Descriptors

For unambiguous identification and use in computational studies, the following identifiers are crucial:

| Identifier | Value | Source |

| InChI | 1S/C9H6IN/c10-8-4-1-5-9-7(8)3-2-6-11-9/h1-6H | Sigma-Aldrich |

| InChI Key | QUSDYFSFXQORKN-UHFFFAOYSA-N | Sigma-Aldrich |

| SMILES | Ic1cccc2cccnc12 | Sigma-Aldrich |

Synthesis and Purification of this compound

The reliable synthesis of high-purity this compound is a critical first step for its application in multi-step synthetic campaigns. The Sandmeyer reaction, a classic and robust method for the conversion of aromatic amines to aryl halides, is a preferred route.

Synthesis via the Sandmeyer Reaction: A Step-by-Step Protocol

This protocol details the synthesis of this compound from the readily available starting material, 5-aminoquinoline. The causality behind each step is explained to provide a deeper understanding of the process.

Diagram of the Sandmeyer Reaction Workflow:

Experimental Protocol:

-

Solvent Selection: A mixed solvent system, such as ethanol and water, is often effective for the recrystallization of this compound. The goal is to find a solvent system where the compound is soluble at high temperatures but sparingly soluble at low temperatures. [6][7]2. Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of the hot primary solvent (e.g., ethanol) to dissolve the solid.

-

Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.

-

Crystallization: Add the hot secondary solvent (e.g., water) dropwise to the hot solution until a slight turbidity persists. Then, add a few drops of the primary solvent to redissolve the precipitate. Allow the solution to cool slowly to room temperature. Slow cooling is critical for the formation of large, pure crystals. [8]5. Complete Crystallization: Once the solution has reached room temperature, place the flask in an ice bath to maximize the yield of the crystals. [9]6. Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of the cold solvent mixture to remove any adhering impurities. Dry the purified crystals under vacuum.

Spectroscopic and Spectrometric Characterization

Accurate characterization of this compound is essential for quality control and for confirming its structure. The following sections provide an overview of the expected spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The ¹H NMR spectrum of this compound will exhibit a series of signals in the aromatic region (typically 7.0-9.0 ppm). The chemical shifts and coupling constants of the protons are influenced by the electron-withdrawing effect of the iodine atom and the nitrogen in the quinoline ring. [10]* ¹³C NMR: The ¹³C NMR spectrum will show nine distinct signals corresponding to the nine carbon atoms in the molecule. The carbon atom attached to the iodine (C5) will experience a significant upfield shift due to the heavy atom effect. [11][12]

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound will display characteristic absorption bands corresponding to the vibrations of its functional groups. Key expected peaks include:

-

C-H stretching (aromatic): ~3050-3100 cm⁻¹ [13]* C=C and C=N stretching (aromatic rings): ~1400-1600 cm⁻¹ [14]* C-I stretching: ~500-600 cm⁻¹

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of this compound will show a prominent molecular ion peak (M⁺) at m/z 255. The fragmentation pattern will be characteristic of the quinoline ring system and will involve the loss of iodine and other fragments. [15][16]

Chemical Reactivity and Synthetic Applications

The iodine atom at the 5-position of the quinoline ring is the key to its synthetic versatility, particularly in palladium-catalyzed cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions

This compound is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, including the Suzuki, Heck, and Sonogashira reactions. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds at the 5-position. [5][17] Diagram of a Suzuki Coupling Reaction:

Experimental Protocol: Suzuki Coupling with Phenylboronic Acid

-

Reaction Setup: In a Schlenk flask, combine this compound (1 equivalent), phenylboronic acid (1.2 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equivalents). [18]2. Solvent and Degassing: Add a degassed solvent system, such as a mixture of toluene and water or dioxane and water. Degassing is crucial to prevent the oxidation of the palladium catalyst.

-

Reaction: Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at a temperature typically ranging from 80 to 110 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, cool the reaction mixture, dilute with water, and extract with an organic solvent. The organic layer is then washed, dried, and concentrated. The crude product is purified by column chromatography to yield the desired 5-phenylquinoline.

Applications in Drug Discovery and Development

The this compound scaffold is a valuable building block in the synthesis of a wide range of biologically active compounds. Its derivatives have shown promise in various therapeutic areas.

-

Anticancer Agents: Many quinoline derivatives exhibit significant anticancer activity. The ability to functionalize the 5-position allows for the synthesis of libraries of compounds for screening against various cancer cell lines. [3][19]* Antimicrobial Agents: Iodo-quinoline derivatives have been investigated for their antimicrobial properties. The iodine atom itself can contribute to the biological activity of the molecule. [20]* Neurological Disorders: The quinoline core is present in several drugs targeting the central nervous system. This compound serves as a key intermediate in the synthesis of novel compounds for the treatment of neurodegenerative diseases like Alzheimer's. [2]* Antiprotozoal Drugs: Clioquinol (5-chloro-7-iodo-8-quinolin-8-ol), a related iodoquinoline derivative, has been used as an antiprotozoal and antifungal agent. [13][21]

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

-

Hazard Classification: this compound is generally classified as harmful if swallowed and may cause skin and eye irritation. [4][22]* Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat. [23]* Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

This compound is a versatile and valuable building block in organic synthesis, particularly in the field of drug discovery. Its well-defined physicochemical properties, coupled with its reactivity in palladium-catalyzed cross-coupling reactions, provide a robust platform for the creation of diverse and complex molecular entities. A thorough understanding of its synthesis, purification, and handling, as detailed in this guide, is essential for its effective and safe utilization in the laboratory. The continued exploration of the chemical space accessible from this compound holds significant promise for the development of novel therapeutics and advanced materials.

References

-

Indoloquinolines as scaffolds for drug discovery. (2010). Current Medicinal Chemistry, 17(22), 2348-70.

-

Recrystallization1. (n.d.). Retrieved from

-

Recrystallization. (n.d.). Retrieved from

-

Sandmeyer reaction. (2022). In Wikipedia. Retrieved from

-

Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester. Retrieved from

-

Recrystallization. (n.d.). Retrieved from

-

New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity. (2024). Molecules, 29(4), 772.

-

Iodoquinol. (n.d.). In NIST WebBook. Retrieved from

-

PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. (2010). Nobel Prize.

-

This compound. (n.d.). ChemScene. Retrieved from

-

GHS Precautionary Statement List. (2016). ChemSafetyPro.COM.

-

Suzuki–Miyaura cross-coupling with unprotected 5-IdU using... (n.d.). ResearchGate.

-

1006-50-4, this compound Formula. (n.d.). ECHEMI. Retrieved from

-

recrystallization.pdf. (n.d.). Retrieved from

-

2.1: RECRYSTALLIZATION. (2021). Chemistry LibreTexts.

-

The FT–IR spectra of compounds: (a) 5, (b) 6, and (c) 7. The... (n.d.). ResearchGate.

-

1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. (n.d.). TSI Journals.

-

SAFETY DATA SHEET. (2022). Spectrum Chemical.

-

Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. (n.d.). MDPI.

-

Technical Support Center: Optimization of Suzuki Coupling for 2-Phenylquinoline Synthesis. (n.d.). Benchchem.

-

. (n.d.). Retrieved from

-

Clioquinol. (n.d.). Szabo-Scandic. Retrieved from

-

"Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students. (n.d.). SciELO México.

-

Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds. (n.d.). Retrieved from

-

a guide to 13c nmr chemical shift values. (n.d.). Compound Interest.

-

5-Iodovanillin(5438-36-8) 1H NMR spectrum. (n.d.). ChemicalBook. Retrieved from

-

Synthesis of 5-Chloroisoquinoline from 5-Aminoisoquinoline: Application Notes and Protocols. (n.d.). Benchchem.

-

5,8-Quinolinedione Attached to Quinone Derivatives: XRD Diffraction, Fourier Transform Infrared Spectra and Computational Analysis. (n.d.). MDPI.

-

From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. (n.d.). Oriental Journal of Chemistry.

-

Harnessing the Power of Natural Products in Drug Discovery. (n.d.). Retrieved from

-

FT-Raman, FTIR Spectra and Normal Co-Ordinate Analysis of Isoquinoline. (n.d.). International Research Publication House.

-

Mass spectrometry 1. (2023). Chemistry LibreTexts.

-

CONCENTRATION DEPENDENT 1H-NMR CHEMICAL SHIFTS OF QUINOLINE DERIVATIVES. (n.d.). UNCW Institutional Repository.

-

Development of a Novel Quinoline Derivative as a P-Glycoprotein Inhibitor to Reverse Multidrug Resistance in Cancer Cells. (n.d.). MDPI.

-

Clioquinol. (2022). In Wikipedia. Retrieved from

-

Synthesis of Quinoline Derivatives: Discovery of a Potent and Selective Phosphodiesterase 5 Inhibitor for the Treatment of Alzheimer's disease. (n.d.). PubMed Central.

-

A comprehensive review of discovery and development of drugs discovered from 2020–2022. (n.d.). PubMed Central.

-

(PDF) 1H and 13C NMR spectral assignments and X-ray crystallography of 4,5,8,12b-TETrahydro-isoindolo[1,2-a]isoquinoline and derivatives. (2025). ResearchGate.

-

Principles of early drug discovery. (n.d.). PubMed Central.

-

Mass Spectrometry. (n.d.). MSU chemistry. Retrieved from

-

FT-IR and FT-Raman Spectroscopic Analyzes of Indeno Quinoxaline Derivative Crystal. (n.d.). Retrieved from

-

Chemistry & Physics: Nicolet is5 FTIR. (2022). YouTube.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Synthesis of Quinoline Derivatives: Discovery of a Potent and Selective Phosphodiesterase 5 Inhibitor for the Treatment of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. static.cymitquimica.com [static.cymitquimica.com]

- 5. chem-space.com [chem-space.com]

- 6. researchgate.net [researchgate.net]

- 7. LabXchange [labxchange.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. people.chem.umass.edu [people.chem.umass.edu]

- 10. repository.uncw.edu [repository.uncw.edu]

- 11. Indoloquinolines as scaffolds for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. compoundchem.com [compoundchem.com]

- 13. irphouse.com [irphouse.com]

- 14. mdpi.com [mdpi.com]

- 15. Iodoquinol [webbook.nist.gov]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. hmdb.ca [hmdb.ca]

- 18. benchchem.com [benchchem.com]

- 19. A comprehensive review of discovery and development of drugs discovered from 2020–2022 - PMC [pmc.ncbi.nlm.nih.gov]

- 20. New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Clioquinol - Wikipedia [en.wikipedia.org]

- 22. "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students [scielo.org.mx]

- 23. chemsafetypro.com [chemsafetypro.com]

Spectroscopic Profile of 5-Iodoquinoline: A Technical Guide for Researchers

Foreword

In the landscape of pharmaceutical research and materials science, the precise characterization of heterocyclic compounds is paramount. 5-Iodoquinoline, a halogenated derivative of the quinoline scaffold, presents a molecule of significant interest due to its potential applications as a building block in the synthesis of novel therapeutic agents and functional materials. The introduction of an iodine atom at the 5-position of the quinoline ring system profoundly influences its electronic properties, reactivity, and biological activity. Consequently, a thorough understanding of its spectroscopic signature is essential for its unambiguous identification, purity assessment, and the elucidation of its role in subsequent chemical transformations.

This technical guide provides a comprehensive overview of the expected spectroscopic data for this compound, encompassing Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While a complete set of publicly available, experimentally verified spectra for this compound is not readily accessible, this guide leverages established principles of spectroscopic interpretation and data from closely related analogs to present a robust and scientifically grounded prediction of its spectral characteristics. This approach not only offers a valuable reference for researchers working with this compound but also serves as an educational tool for understanding the impact of substituent effects on spectroscopic outcomes.

Molecular Structure and Numbering

The foundational step in any spectroscopic analysis is a clear understanding of the molecule's structure and the conventional numbering of its atoms.

Caption: A generalized workflow for acquiring NMR spectra.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100 - 3000 | Medium | Aromatic C-H stretching |

| 1620 - 1580 | Medium to Strong | C=C and C=N stretching vibrations of the quinoline ring |

| 1500 - 1400 | Medium | Aromatic ring skeletal vibrations |

| 850 - 750 | Strong | C-H out-of-plane bending |

| ~600 | Medium | C-I stretching |

Rationale for Predictions:

-

Aromatic C-H Stretch: The peaks above 3000 cm⁻¹ are characteristic of C-H bonds on an aromatic ring.

-

C=C and C=N Stretching: The quinoline ring system will exhibit several bands in this region, typical for aromatic and heteroaromatic compounds.

-

C-H Out-of-Plane Bending: The pattern of these strong bands can sometimes provide information about the substitution pattern of the aromatic rings.

-

C-I Stretch: The carbon-iodine bond vibration is expected at lower wavenumbers.

Experimental Protocol for IR Spectroscopy (ATR)

Caption: Workflow for Attenuated Total Reflectance (ATR) IR spectroscopy.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Predicted Identity | Notes |

| 255 | [M]⁺ | Molecular ion peak. Expected to be intense due to the stable aromatic system. |

| 128 | [M - I]⁺ | Loss of an iodine radical. This is a very common fragmentation pathway for iodo-aromatic compounds. |

| 101 | [M - I - HCN]⁺ | Subsequent loss of hydrogen cyanide from the [M - I]⁺ fragment, a characteristic fragmentation of the quinoline ring. |

Rationale for Predictions:

-

Molecular Ion ([M]⁺): The molecular weight of this compound (C₉H₆IN) is 255.06 g/mol . [1]The molecular ion peak is expected to be the base peak or at least very intense due to the stability of the aromatic ring system.

-

Loss of Iodine ([M - I]⁺): The C-I bond is the weakest bond in the molecule, and its cleavage to lose an iodine radical (mass 127) is a highly favorable fragmentation process.

-

Loss of HCN ([M - I - HCN]⁺): The resulting quinoline cation can further fragment by losing a molecule of hydrogen cyanide (mass 27), which is a characteristic fragmentation pattern for the quinoline ring system.

Experimental Protocol for Mass Spectrometry (EI-MS)

Caption: A generalized workflow for Electron Ionization Mass Spectrometry (EI-MS).

Conclusion

This technical guide provides a detailed, albeit predictive, spectroscopic profile of this compound. The presented data and interpretations are grounded in the fundamental principles of NMR, IR, and MS, and are supported by comparative analysis with structurally related molecules. For researchers and drug development professionals, this guide serves as a robust starting point for the characterization of this compound and its derivatives. It is imperative, however, that these predicted data are confirmed by experimental analysis for any critical applications. The provided experimental protocols offer a standardized approach for obtaining such verification. A thorough understanding of the spectroscopic properties of this compound is a critical step in unlocking its full potential in the development of novel chemical entities.

References

-

PubChem. 5-Iodo-8-quinolinol. [Link]

-

NIST Chemistry WebBook. Quinoline. [Link]

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

-

Reich, H. J. Structure Determination Using Spectroscopic Methods. University of Wisconsin. [Link]

-

Chem LibreTexts. Infrared Spectroscopy Absorption Table. [Link]

-

Chem LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

-

National Institute of Advanced Industrial Science and Technology (AIST), Japan. Spectral Database for Organic Compounds, SDBS. [Link]

Sources

The Synthetic Versatility of 5-Iodoquinoline: A Technical Guide for Organic Chemists

Introduction: The Quinoline Scaffold and the Strategic Importance of the 5-Iodo Substituent

The quinoline ring system is a privileged scaffold in organic and medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and functional materials.[1] Its unique electronic properties and versatile functionalization handles have made it a cornerstone in the synthesis of complex molecular architectures. Among the various substituted quinolines, 5-iodoquinoline stands out as a particularly valuable building block. The carbon-iodine bond at the 5-position offers a unique combination of reactivity and stability, making it an ideal handle for a wide range of chemical transformations. The iodine atom, being the most reactive of the common halogens in many cross-coupling reactions, allows for facile carbon-carbon and carbon-heteroatom bond formation under relatively mild conditions.[2] This guide provides an in-depth technical overview of the key applications of this compound in modern organic synthesis, offering insights into reaction mechanisms, detailed experimental protocols, and its role in the construction of biologically active molecules.

Part 1: this compound in Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, and this compound is an excellent substrate for these transformations due to the high reactivity of the C-I bond.[3] This section will delve into the three most prominent cross-coupling reactions utilizing this compound: the Suzuki-Miyaura, Heck, and Sonogashira couplings.

Suzuki-Miyaura Coupling: Forging Biaryl and Heterobiaryl Scaffolds

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C-C bonds between an organohalide and an organoboron compound.[4] this compound readily participates in this reaction, enabling the synthesis of 5-arylquinolines, which are prevalent motifs in pharmacologically active compounds.

Mechanistic Rationale: The catalytic cycle of the Suzuki-Miyaura reaction is a well-established sequence of steps involving a palladium catalyst.[5][6] The cycle commences with the oxidative addition of this compound to a Pd(0) species, forming a Pd(II) intermediate. This is followed by transmetalation with a boronic acid (or its derivative) in the presence of a base. The final step is reductive elimination, which yields the 5-arylquinoline product and regenerates the active Pd(0) catalyst.[7]

Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling of this compound.

Experimental Protocol: Synthesis of 5-Phenylquinoline

This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with phenylboronic acid.[8][9]

| Reagent | Amount | Molar Equiv. |

| This compound | 255 mg | 1.0 |

| Phenylboronic Acid | 146 mg | 1.2 |

| Pd(PPh₃)₄ | 58 mg | 0.05 |

| K₂CO₃ | 276 mg | 2.0 |

| Toluene | 5 mL | - |

| Ethanol | 2 mL | - |

| Water | 1 mL | - |

Procedure:

-

To a flame-dried round-bottom flask, add this compound, phenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add the degassed solvent mixture of toluene, ethanol, and water.

-

Heat the reaction mixture to 80-90 °C with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

-

Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.

Heck Coupling: Alkenylation of the Quinoline Core

The Heck reaction is a powerful method for the formation of carbon-carbon bonds between an unsaturated halide and an alkene, catalyzed by a palladium species.[7][10] this compound is an ideal substrate for this reaction, allowing for the introduction of various alkenyl groups at the 5-position.[11]

Mechanistic Rationale: The Heck reaction proceeds through a catalytic cycle involving the oxidative addition of this compound to a Pd(0) catalyst, followed by the migratory insertion of an alkene into the quinolinyl-palladium bond.[12] A subsequent β-hydride elimination step releases the 5-alkenylquinoline product and a hydridopalladium(II) species. The final step involves the regeneration of the Pd(0) catalyst by a base.[10]

Caption: Simplified catalytic cycle for the Heck coupling of this compound.

Experimental Protocol: Synthesis of 5-(But-1-en-2-yl)quinoline

This protocol describes a typical Heck reaction between this compound and methyl acrylate.[13][14]

| Reagent | Amount | Molar Equiv. |

| This compound | 255 mg | 1.0 |

| Methyl Acrylate | 129 mg | 1.5 |

| Pd(OAc)₂ | 11 mg | 0.05 |

| P(o-tolyl)₃ | 30 mg | 0.1 |

| Triethylamine (NEt₃) | 202 mg | 2.0 |

| Acetonitrile (MeCN) | 5 mL | - |

Procedure:

-

In a sealed tube, dissolve this compound, methyl acrylate, Pd(OAc)₂, and P(o-tolyl)₃ in acetonitrile.

-

Add triethylamine to the mixture.

-

Seal the tube and heat the reaction mixture to 100 °C for 12-24 hours.

-

Monitor the reaction by GC-MS or LC-MS.

-

After cooling, filter the reaction mixture through a pad of celite and wash with ethyl acetate.

-

Concentrate the filtrate and purify the residue by flash column chromatography.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is a highly efficient method for the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, co-catalyzed by palladium and copper complexes.[2][11] this compound is an excellent substrate for this reaction, providing access to 5-alkynylquinolines, which are valuable intermediates in the synthesis of more complex molecules.[15][16]

Mechanistic Rationale: The Sonogashira coupling involves two interconnected catalytic cycles.[11] In the palladium cycle, oxidative addition of this compound to a Pd(0) species is followed by transmetalation with a copper(I) acetylide. Reductive elimination then yields the 5-alkynylquinoline product and regenerates the Pd(0) catalyst. The copper cycle involves the formation of the copper(I) acetylide from the terminal alkyne, a copper(I) salt, and a base.[2]

Caption: Interconnected catalytic cycles of the Sonogashira coupling with this compound.

Experimental Protocol: Synthesis of 5-(Phenylethynyl)quinoline

The following is a representative procedure for the Sonogashira coupling of this compound with phenylacetylene.[15][17]

| Reagent | Amount | Molar Equiv. |

| This compound | 255 mg | 1.0 |

| Phenylacetylene | 123 mg | 1.2 |

| PdCl₂(PPh₃)₂ | 35 mg | 0.05 |

| CuI | 10 mg | 0.05 |

| Triethylamine (NEt₃) | 3 mL | - |

| THF | 5 mL | - |

Procedure:

-

To a Schlenk flask, add this compound, PdCl₂(PPh₃)₂, and CuI.

-

Evacuate and backfill the flask with argon three times.

-

Add degassed THF and triethylamine, followed by phenylacetylene via syringe.

-

Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).

-

Filter the mixture through celite and wash with diethyl ether.

-

Wash the filtrate with saturated aqueous NH₄Cl solution and brine.

-

Dry the organic layer over MgSO₄, filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel.

Part 2: this compound as a Precursor for Bioactive Molecules

The quinoline nucleus is a common feature in a vast number of biologically active compounds.[1][18] this compound serves as a versatile starting material for the synthesis of various derivatives with significant therapeutic potential, including antimicrobial and anticancer agents.

Synthesis of Antimicrobial Agents

The introduction of an iodine atom into a quinoline scaffold can enhance its antimicrobial properties.[18] this compound derivatives have been explored for their activity against a range of bacterial and fungal pathogens.[19][20] A notable example is the synthesis of clioquinol (5-chloro-7-iodo-8-hydroxyquinoline), an antifungal and antiprotozoal drug.[8][21]

Synthetic Pathway to Clioquinol:

While a direct synthesis from this compound is not the most common route, a related strategy involves the iodination of a 5-chloro-8-hydroxyquinoline precursor. This highlights the importance of halogenated quinolines in the synthesis of such drugs.

Caption: Conceptual synthetic route to clioquinol highlighting the halogenation steps.

Synthesis of Anticancer Agents

Quinoline derivatives have shown significant promise as anticancer agents, with mechanisms of action that include the inhibition of topoisomerase and various kinases.[21][22] The this compound moiety can be elaborated into complex structures with potent antiproliferative activity.[2][17] For instance, the synthesis of novel quinoline-based compounds with significant cytotoxicity against human cancer cell lines often involves the functionalization of a halogenated quinoline precursor.[22]

General Synthetic Strategy:

A common approach involves the use of cross-coupling reactions, as detailed in Part 1, to introduce diverse substituents at the 5-position of the quinoline ring, thereby generating a library of compounds for screening.

Part 3: this compound in Ligand Synthesis for Asymmetric Catalysis

Chiral ligands are essential for enantioselective transition-metal-catalyzed reactions. The rigid and planar structure of the quinoline scaffold makes it an excellent backbone for the design of chiral ligands.[23][24] While this compound itself is not typically the final ligand, it can serve as a crucial intermediate in the synthesis of more complex ligand systems. The iodo-substituent can be replaced through nucleophilic aromatic substitution or cross-coupling reactions to introduce chiral auxiliaries or other coordinating groups.

Role of the Iodo-Substituent:

The C-I bond at the 5-position can be strategically utilized to construct bidentate or tridentate ligands. For example, a Suzuki coupling could introduce a phosphine-containing aryl group, leading to a P,N-ligand. The steric and electronic properties of the quinoline ring, further modulated by substituents introduced at the 5-position, can significantly influence the stereochemical outcome of a catalyzed reaction.[23]

Conclusion

This compound is a highly versatile and valuable building block in modern organic chemistry. Its strategic importance stems from the reactivity of the carbon-iodine bond, which allows for its facile participation in a wide range of powerful synthetic transformations, most notably palladium-catalyzed cross-coupling reactions. This guide has provided a comprehensive overview of its key applications in the Suzuki-Miyaura, Heck, and Sonogashira couplings, complete with mechanistic insights and detailed experimental protocols. Furthermore, its role as a precursor in the synthesis of biologically active antimicrobial and anticancer agents, as well as its potential in the development of novel chiral ligands, underscores its significance for researchers, scientists, and drug development professionals. The continued exploration of the reactivity of this compound will undoubtedly lead to the discovery of new synthetic methodologies and the creation of novel molecules with important applications in science and medicine.

References

-

New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity. National Institutes of Health.

-

Synthesis and Antimicrobial Activity of Some Novel 8-Hydroxy-7-Iodoquinoline-5-Sulfonamide Derivatives. ResearchGate.

-

Synthesis and antimicrobial activity of some novel 8-hydroxy-7-iodoquinoline-5-sulfonamide derivatives. ResearchGate.

-

Sonogashira coupling. Wikipedia.

-

Design, synthesis, and docking study of new quinoline derivatives as antitumor agents. National Institutes of Health.

-

Sonogashira Coupling. NROChemistry.

-

Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. MDPI.

-

PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. The Nobel Prize.

-

Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. Wiley Online Library.

-

Synthesis of new quinoline derivatives as inhibitors of human tumor cells growth. National Institutes of Health.

-

Mechanistic Aspects of the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reaction. ResearchGate.

-

Sonogashira Coupling. Chemistry LibreTexts.

-

From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Oriental Journal of Chemistry.

-

Palladium‐Catalysed Cross‐Coupling and Related Processes: Some Interesting Observations That Have Been Exploited in Synthetic Chemistry. ResearchGate.

-

An efficient protocol for the palladium-catalysed Suzuki–Miyaura cross-coupling. Royal Society of Chemistry.

-

Mechanistic Aspects of the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reaction. National Institutes of Health.

-

The Sonogashira Coupling. VDocuments.

-

Sonogashira coupling. Wikipedia.

-

Aqueous-Phase Heck Coupling of 5-Iodouridine and Alkenes under Phosphine-Free Conditions. ResearchGate.

-

Palladium Catalyzed Cross-Coupling of Five-Membered Heterocyclic Silanolates. National Institutes of Health.

-

Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. National Institutes of Health.

-

The Rise of Quinoline-Based Chiral Ligands: A Technical Guide to Asymmetric Catalysis. BenchChem.

-

State-of-the-art transition metal-catalyzed approaches to quinoline frameworks via multicomponent reactions. National Institutes of Health.

-

Suzuki Coupling. Organic Chemistry Portal.

-

A Comparative Guide to Palladium Catalysts for the Suzuki Coupling of 5-Bromonicotinic Acid. BenchChem.

-

Heck Reaction. Organic Chemistry Portal.

-

Catalysis using transition metal complexes featuring main group metal and metalloid compounds as supporting ligands. Royal Society of Chemistry.

-

Application Notes & Protocols: 5-Methylquinoline as a Ligand for Transition Metal Complexes. BenchChem.

-

Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. MDPI.

-

Synthesis of Quinoline-Based Pt–Sb Complexes with L- or Z-Type Interaction: Ligand-Controlled Redox via Anion Transfer. National Institutes of Health.

-

Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.

-

The Intramolecular Heck Reaction. Macmillan Group.

-

Catalysis using transition metal complexes featuring main group metal and metalloid compounds as supporting ligands. National Institutes of Health.

-

Heck reaction. Wikipedia.

Sources

- 1. Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives in Metal Catalysts for the Asymmetric Transfer Hydrogenation of 1-Aryl Substituted-3,4-dihydroisoquinolines as Alkaloids Precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 3. Sonogashira Coupling [organic-chemistry.org]

- 4. Nickel-catalysed Suzuki-type cross-coupling of α-iodosilanes with arylboronic acids: direct and efficient access to benzylic silanes and gem-silylboronate esters - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 5. 5-Chloro-7-iodo-8-hydroxyquinoline (clioquinol) inhibits the nerve growth factor-induced stimulation of RNA synthesis in neonatal rat superior cervical ganglion, in vitro--comparison with effects of methylmercuric chloride and 4-hydroxyaminoquinoline-N-oxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Heck Reaction [organic-chemistry.org]

- 7. m.youtube.com [m.youtube.com]

- 8. Development of a Clioquinol Nanocarrier as a New, Promising Option for the Treatment of Dermatomycosis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium - PMC [pmc.ncbi.nlm.nih.gov]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. researchgate.net [researchgate.net]

- 14. Heck reactions of iodobenzene and methyl acrylate with conventional supported palladium catalysts in the presence of organic and/or inorganic bases without ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]

- 17. m.youtube.com [m.youtube.com]

- 18. solubilityofthings.com [solubilityofthings.com]

- 19. pubs.acs.org [pubs.acs.org]

- 20. researchgate.net [researchgate.net]

- 21. Clioquinol - Wikipedia [en.wikipedia.org]

- 22. Mechanistic investigations [ruhr-uni-bochum.de]

- 23. benchchem.com [benchchem.com]

- 24. researchgate.net [researchgate.net]

The Multifaceted Biological Activities of 5-Iodoquinoline Derivatives: A Technical Guide for Drug Discovery

Introduction: The Quinoline Scaffold and the Impact of Halogenation

The quinoline scaffold, a bicyclic aromatic heterocycle, is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural and synthetic compounds with a wide spectrum of biological activities.[1][2] Its derivatives have been successfully developed into drugs for treating malaria, cancer, and various infections.[3] The introduction of a halogen atom, particularly iodine, at the 5-position of the quinoline ring can significantly modulate the physicochemical properties and biological efficacy of the resulting molecule. The iodine atom, with its unique size, lipophilicity, and ability to form halogen bonds, can enhance binding affinity to biological targets, alter metabolic stability, and ultimately potentiate the therapeutic effect. This guide provides an in-depth exploration of the synthesis, biological activities, and mechanisms of action of 5-iodoquinoline derivatives, offering valuable insights for researchers and professionals engaged in drug discovery and development.

Synthetic Strategies for this compound Derivatives

The synthesis of this compound derivatives is often achieved through multi-component reactions, which offer advantages such as high efficiency, atom economy, and the ability to generate diverse molecular libraries.[1][4] A common and effective approach is the Doebner reaction, which involves the condensation of an aromatic amine (such as 4-iodoaniline), an aldehyde, and pyruvic acid.[1]

General Synthetic Protocol: Doebner Reaction

A generalized procedure for the synthesis of 6-iodo-substituted carboxy-quinolines (structurally related to 5-iodoquinolines, with the iodine position dependent on the starting aniline) via a one-pot, three-component method is as follows:[1]

-

Solubilization: Dissolve the substituted aldehyde (1 mmol) in a minimal amount of acetic acid.

-

Reaction Mixture: To the aldehyde solution, add 4-iodoaniline (1 mmol) and pyruvic acid (1.5 mmol).

-

Catalysis: Add a catalytic amount of trifluoroacetic acid (TFA).

-

Reflux: Heat the reaction mixture under reflux for a specified period (e.g., 12 hours).

-

Purification: After completion of the reaction, the product can be purified using standard techniques such as recrystallization or column chromatography.

The structure of the synthesized compounds is typically confirmed using a suite of analytical techniques, including Fourier-transform infrared (FT-IR) spectroscopy, mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR).[1][4]

Caption: Generalized workflow for the synthesis of iodoquinoline derivatives via the Doebner reaction.

Anticancer Activity of this compound Derivatives

A significant body of research has focused on the anticancer potential of this compound derivatives. These compounds have demonstrated cytotoxic effects against a variety of cancer cell lines, often through multifaceted mechanisms of action.

Mechanisms of Anticancer Action

The anticancer activity of iodoquinoline derivatives is not attributed to a single mechanism but rather a combination of effects on various cellular processes. Key mechanisms include:

-

Inhibition of Topoisomerases: Some quinoline derivatives act as topoisomerase inhibitors, interfering with DNA replication and leading to cancer cell death.[5][6]

-

Kinase Inhibition: These compounds can inhibit the activity of various kinases, such as vascular endothelial growth factor receptors (VEGFR), which are crucial for tumor angiogenesis and proliferation.[5][6]

-

Induction of Apoptosis: Many this compound derivatives have been shown to induce programmed cell death (apoptosis) in cancer cells. This is often mediated through the modulation of key regulatory proteins like p53, Bax, and Bcl-2.[7][8]

-

Cell Cycle Arrest: These derivatives can cause cell cycle arrest, typically at the G2/M phase, preventing cancer cells from dividing and proliferating.[8]

-

Inhibition of FoxM1: The quinoline-based compound clioquinol (5-chloro-7-iodo-8-hydroxyquinoline) has been shown to inhibit the oncogenic transcription factor FoxM1, which is often elevated in various cancers.[9]

Sources

- 1. New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthetic and medicinal perspective of quinolines as antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy | International Journal of Medical Pharmaceutical and Health Sciences [ijmphs.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. The molecular mechanism of anticancer action of novel octahydropyrazino[2,1-a:5,4-a′]diisoquinoline derivatives in human gastric cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. dovepress.com [dovepress.com]

An In-depth Technical Guide to the Discovery and History of 5-Iodoquinoline

Executive Summary

This technical guide provides a comprehensive overview of the discovery, historical synthesis, and chemical properties of 5-iodoquinoline. The quinoline scaffold is a cornerstone of heterocyclic chemistry, forming the backbone of numerous pharmaceuticals and functional materials. The introduction of a halogen, specifically iodine, at the 5-position, profoundly influences the molecule's electronic properties and reactivity, making this compound a valuable intermediate in synthetic and medicinal chemistry. This document traces the historical lineage from the initial isolation of quinoline to the development of specific, regioselective iodination strategies. We present detailed, field-proven protocols for its synthesis via direct electrophilic iodination and the Sandmeyer reaction of 5-aminoquinoline, offering insights into the causality behind the experimental choices. This guide is intended for researchers, scientists, and drug development professionals seeking a deep, practical understanding of this important heterocyclic building block.

Introduction: The Quinoline Scaffold and the Impact of Halogenation

Quinoline was first isolated from coal tar in 1834 by Friedlieb Ferdinand Runge.[1] Its structure, a fusion of a benzene ring with a pyridine ring, imparts a unique combination of aromaticity and basicity, making it a "privileged scaffold" in medicinal chemistry.[1] This core is present in a vast array of natural alkaloids (e.g., quinine) and synthetic drugs with activities spanning antimalarial, antibacterial, anticancer, and anti-inflammatory applications.[2]

The functionalization of the quinoline ring is a key strategy for modulating its biological activity. Halogenation, in particular, is a powerful tool. The introduction of an iodine atom, as in this compound, has several significant effects:

-

Electronic Modification: The electron-withdrawing nature of iodine alters the electron density of the aromatic system, influencing its reactivity in further substitutions.

-

Steric Influence: The bulky iodine atom can dictate the preferred conformation of molecules and their binding interactions with biological targets.

-

Metabolic Blocking: A halogen can be strategically placed to block sites of metabolic oxidation, thereby increasing a drug's in vivo half-life.

-

Synthetic Handle: The carbon-iodine bond is a versatile functional group, readily participating in a wide range of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to build molecular complexity.

While numerous halogenated quinolines have found direct application, such as the antimicrobial agent Clioquinol (5-chloro-7-iodo-8-hydroxyquinoline), this compound itself is primarily valued as a crucial synthetic intermediate.[3][4]

Historical Context: From Quinoline to its Iodo-Derivatives

The journey to synthesizing specific iodo-isomers of quinoline builds upon the foundational methods developed for the parent heterocycle in the 19th century. Landmark syntheses like the Skraup (1880) and Friedländer (1882) reactions provided chemists with the tools to construct the quinoline ring system from simple acyclic precursors, paving the way for the creation of substituted analogs.[1]

Caption: Foundational Skraup synthesis of the quinoline core.

Early attempts at halogenating quinoline often resulted in complex mixtures or substitution on the more reactive pyridine ring under certain conditions. The development of methods for the selective functionalization of the benzene ring (positions 5, 6, 7, and 8) was a critical step forward. Electrophilic substitution in strongly acidic media, where the quinoline nitrogen is protonated (forming the quinolinium ion), deactivates the pyridine ring and directs incoming electrophiles to the benzene ring, primarily at the 5- and 8-positions.[5] This principle underpins the most significant historical methods for preparing this compound.

Core Synthetic Methodologies